molecular formula C27H30F2N2O3 B1675043 Lomerizine CAS No. 101477-55-8

Lomerizine

Cat. No.: B1675043
CAS No.: 101477-55-8
M. Wt: 468.5 g/mol
InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
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Description

Lomerizine is a diphenylmethylpiperazine calcium channel blocker that is primarily used for the prophylactic treatment of migraines. It is also being investigated for its potential in treating eye-related diseases associated with local circulatory disturbances, such as normal-tension glaucoma .

Mechanism of Action

Target of Action

Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It primarily targets L-type and T-type calcium channels and P-glycoprotein 1 . These targets play a crucial role in regulating calcium influx and neurotransmitter release, which are essential for normal neuronal function .

Mode of Action

This compound works by blocking voltage-dependent calcium channels . This action inhibits calcium influx, thereby preventing the excessive release of neurotransmitters . Additionally, it has been shown to allosterically inhibit binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the NLRP3, DYRK1A, and GSK3α/β pathways, thereby inhibiting LPS-mediated neuroinflammation and tau hyperphosphorylation . By blocking calcium influx, it prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . It also possesses neuroprotective effects, specifically in the case of retinal damage .

Pharmacokinetics

Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier . This characteristic enhances its bioavailability in the central nervous system, making it effective in treating migraines and potentially beneficial for other neurological conditions .

Result of Action

This compound’s action results in several molecular and cellular effects. It reduces pro-inflammatory cytokine levels and NLRP3 mRNA levels, thereby attenuating LPS-mediated neuroinflammatory responses . It also ameliorates tau hyperphosphorylation, which is beneficial in conditions like Alzheimer’s disease . Furthermore, it increases circulation in the optic nerve head, suggesting potential benefits for ischemic retinal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to cross the blood-brain barrier is influenced by its lipophilic nature . .

Biochemical Analysis

Biochemical Properties

Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .

Cellular Effects

This compound has been shown to possess neuroprotective effects, specifically in the case of retinal damage . It prevents the release of Ca2+, thereby preventing serotonin-induced contraction of the basilar artery, which can lead to migraines .

Molecular Mechanism

This compound’s antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of this compound on the 5HT2A receptor . This compound treatment of 5-HT2A expressing cells led to the inhibition of Ca2+ release in response to 5-HT .

Temporal Effects in Laboratory Settings

It has been shown that doses of .03 mg/kg given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity .

Dosage Effects in Animal Models

It has been shown to have little affinity for NMDA or kainate receptors, so its protectivity against neurotoxicity in these cases is believed to be due to the blocking of Ca2+ influx through voltage-dependent calcium channels .

Metabolic Pathways

It has been shown to inhibit CACNA1D- and TRPC6- mediated Ca2+ influx and deplete ER and mitochondrial Ca2+ content in CML cells .

Transport and Distribution

Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier .

Subcellular Localization

By blocking voltage-dependent calcium channels and preventing Ca2+ release, this compound increases circulation in the optic nerve head .

Chemical Reactions Analysis

Lomerizine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lomerizine has a wide range of scientific research applications:

Comparison with Similar Compounds

Lomerizine is unique among calcium channel blockers due to its dual L-type and T-type channel blocking properties. Similar compounds include:

    Flunarizine: Another calcium channel blocker used for migraine prophylaxis.

    Cinnarizine: Used for the treatment of vertigo and motion sickness.

    Nimodipine: Primarily used to treat subarachnoid hemorrhage.

Compared to these compounds, this compound has a more selective effect on the central nervous system and is being explored for its potential neuroprotective properties .

Properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSAYKKFZOSZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048387
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101477-55-8
Record name Lomerizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101477-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomerizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomerizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOMERIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

statins, for example atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin and simvastatin;
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Synthesis routes and methods II

Procedure details

The 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride obtained in Example 4 (20.0 g; 36.9 millimoles) was added to 100 ml of a 20% aqueous solution of sodium hydroxide. The resulting oily product was extracted with 100 ml of ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 11.1 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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